7,10-Di(trichloroethoxyformyl) docetaxel
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Overview
Description
The compound (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11310(3),(1)?0?,?]heptadec-13-en-2-yl benzoate is a complex organic molecule with a unique structure This compound is characterized by multiple functional groups, including acetyloxy, tert-butoxycarbonyl, hydroxy, phenylpropanoyl, and trichloroethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Core Structure: The core tetracyclic structure is synthesized through a series of cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures and pressures.
Functional Group Introduction: The introduction of functional groups such as acetyloxy, tert-butoxycarbonyl, and trichloroethoxycarbonyl is achieved through esterification and acylation reactions. These reactions often require the use of reagents like acetic anhydride, tert-butyl chloroformate, and trichloroethyl chloroformate, along with appropriate catalysts.
Final Assembly: The final assembly of the molecule involves coupling reactions to attach the phenylpropanoyl and benzoate groups. These reactions may utilize coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in the molecule can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetyloxy and trichloroethoxycarbonyl groups can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: Due to its potential biological activity, the compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound’s unique structure and functional groups could make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a simpler structure compared to (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11.3.1.0(3),(1)?.0?,?]heptadec-13-en-2-yl benzoate.
Caffeine: An alkaloid with a purine structure, caffeine is well-known for its stimulant effects.
Uniqueness
The uniqueness of (1S,4S,10S)-4-(acetyloxy)-15-({3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})-6-oxatetracyclo[11310(3),(1)?
Properties
Molecular Formula |
C49H55Cl6NO18 |
---|---|
Molecular Weight |
1158.7 g/mol |
IUPAC Name |
[(1S,4S,10S)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28?,29?,30?,32?,33?,34?,35?,37?,45-,46+,47-/m1/s1 |
InChI Key |
QTCVMFMWHTVJTQ-DVHPYDTBSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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